Superior In Vivo Peripheral Analgesic Efficacy of Naproxen Ethyl Ester Compared to Parent Naproxen
Naproxen ethyl ester demonstrates significantly enhanced peripheral analgesic activity in an acetic acid-induced writhing model in mice when directly compared to the parent drug naproxen at an equivalent molar dose. The ethyl ester achieved 82.59% inhibition of writhing, compared to 64.68% for naproxen, representing a 17.91 percentage point absolute improvement in analgesic response [1].
| Evidence Dimension | Peripheral analgesia (acetic acid-induced writhing inhibition) |
|---|---|
| Target Compound Data | 82.59% inhibition |
| Comparator Or Baseline | Naproxen: 64.68% inhibition |
| Quantified Difference | +17.91 percentage points (absolute); +27.7% relative improvement |
| Conditions | In vivo, mice, 25 mg/kg body weight dose (equivalent molar dose) |
Why This Matters
This quantitative advantage in peripheral analgesia indicates that naproxen ethyl ester may serve as a more potent prodrug in research models of pain, potentially reducing the required dose or improving experimental sensitivity.
- [1] Saha, S. K., et al. (2023). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences, 22(1), 105-114. doi:10.3329/dujps.v22i1.64119 View Source
